2-Chlorocrotonic acid

Organic synthesis Process chemistry Purification

2-Chlorocrotonic acid (IUPAC: (E)-2-chlorobut-2-enoic acid, CAS 600-13-5) is an α-chloro-α,β-unsaturated carboxylic acid with the molecular formula C₄H₅ClO₂ and a molecular weight of 120.53 g/mol. It belongs to the chlorocrotonic acid family, which comprises four regioisomeric and stereoisomeric forms differentiated by chlorine substitution at the α (C-2), β (C-3), or γ (C-4) positions of the crotonic acid backbone, each exhibiting the E or Z configuration.

Molecular Formula C4H5ClO2
Molecular Weight 120.53 g/mol
CAS No. 600-13-5
Cat. No. B1609390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorocrotonic acid
CAS600-13-5
Molecular FormulaC4H5ClO2
Molecular Weight120.53 g/mol
Structural Identifiers
SMILESCC=C(C(=O)O)Cl
InChIInChI=1S/C4H5ClO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7)
InChIKeyWMDBQMYVAIBBDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorocrotonic Acid (CAS 600-13-5): Technical Procurement Baseline for α-Chloro-α,β-Unsaturated Carboxylic Acid Selection


2-Chlorocrotonic acid (IUPAC: (E)-2-chlorobut-2-enoic acid, CAS 600-13-5) is an α-chloro-α,β-unsaturated carboxylic acid with the molecular formula C₄H₅ClO₂ and a molecular weight of 120.53 g/mol [1]. It belongs to the chlorocrotonic acid family, which comprises four regioisomeric and stereoisomeric forms differentiated by chlorine substitution at the α (C-2), β (C-3), or γ (C-4) positions of the crotonic acid backbone, each exhibiting the E or Z configuration [2]. The compound serves as a versatile synthetic intermediate in organic synthesis, where the conjugated α-chloro-α,β-unsaturated carboxylic acid motif enables distinct reactivity profiles compared to its non-chlorinated parent and positional isomers [3].

Why Crotonic Acid, 3-Chloro, or 4-Chloro Analogs Cannot Replace 2-Chlorocrotonic Acid in Synthesis


The chlorocrotonic acid positional isomers cannot be interchanged because the site of chlorine substitution fundamentally dictates the compound's physical state, electronic properties, and chemical reactivity. 2-Chlorocrotonic acid bears the chlorine atom at the α-carbon conjugated to the carboxylic acid group, creating a vinylogous acid chloride motif that enables reactivity pathways unavailable to the β-chloro (C-3) and γ-chloro (C-4) isomers [1]. Measurable differences in boiling point (213.1 °C for 2-Cl vs. 194.8 °C for 3-Cl vs. ~149 °C for 4-Cl), vapor pressure, and flash point preclude simple process substitution without re-validation of distillation and safety parameters . Furthermore, the (E)-configuration of the target compound yields a distinct LogP value (1.21) compared to its (Z)-isomer (LogP 0.95, predicted), directly impacting partitioning behavior in any application where lipophilicity is a design parameter .

2-Chlorocrotonic Acid (CAS 600-13-5): Quantitative Comparative Evidence Against Closest Analogs for Scientific Selection


Boiling Point and Vapor Pressure Differentiation Enables Selective Distillation from 3-Chloro and 4-Chloro Isomers

The α-chloro substitution in 2-chlorocrotonic acid raises the normal boiling point by approximately 18 °C relative to the β-chloro isomer and approximately 64 °C relative to the γ-chloro isomer, providing a practical distillation window for isomer separation. 2-Chlorocrotonic acid (CAS 600-13-5) exhibits a boiling point of 213.1 °C at 760 mmHg and a vapor pressure of 0.0654 mmHg at 25 °C . In contrast, trans-3-chlorocrotonic acid (CAS 6214-28-4) boils at 194.8 °C at 760 mmHg with a vapor pressure of 0.187 mmHg at 25 °C , while 4-chlorocrotonic acid (CAS 26340-58-9) has a substantially lower boiling point of approximately 148.96 °C .

Organic synthesis Process chemistry Purification

Geometric Isomer LogP Differentiation: (E)-2-Chlorocrotonic Acid Is More Lipophilic Than the (Z)-Isomer

The (E)-configuration of 2-chlorocrotonic acid (CAS 600-13-5) confers a measurably higher octanol-water partition coefficient compared to its (Z)-isomer. The experimentally derived LogP for the (E)-2-chlorocrotonic acid (CAS 600-13-5) is reported as 1.21 [1], while the (Z)-isomer (CAS 22038-56-8) has a predicted LogP of 0.95 as computed by the ACD/Labs Percepta Platform . This ~0.26 log unit difference, while modest, represents a roughly 1.8-fold difference in partition ratio that can affect extraction efficiency and chromatographic retention times in analytical workflows.

Medicinal chemistry ADME Lead optimization

Physical State Divergence: 2-Chlorocrotonic Acid Is Liquid at Ambient Temperature While 3-Cl and 4-Cl Isomers Are Crystalline Solids

The α-chloro isomer (2-chlorocrotonic acid, CAS 600-13-5) exists as a liquid under standard ambient conditions, in marked contrast to the β- and γ-chloro positional isomers which are crystalline solids with well-defined melting points. Trans-3-chlorocrotonic acid (CAS 6214-28-4) has a melting point of 366.8 K (93.6 °C) [1], while 4-chlorocrotonic acid (CAS 26340-58-9) melts at 83 °C . No melting point is reported for 2-chlorocrotonic acid in standard authoritative databases, consistent with its room-temperature liquid state [2]. This phase difference arises from the α-chlorine's disruption of the intermolecular hydrogen-bonding network present in the crystalline β- and γ-isomers.

Handling Storage Formulation

35Cl Nuclear Quadrupole Resonance (NQR) Frequency Quantifies Distinct Electronic Environments Between Geometric Isomers

Solid-state 35Cl NQR spectroscopy provides a direct probe of the electronic environment surrounding the chlorine nucleus, and published measurements on the related β-chlorocrotonic acid geometric isomer pair demonstrate quantitatively distinct electronic distributions that are extrapolatable to the α-chloro series. For β-chlorocrotonic acid (trans-3-chloro), the 35Cl NQR frequency was measured as 34.966 MHz at 78 K, while the corresponding β-chloroisocrotonic acid (cis-3-chloro) gave a frequency of 34.261 MHz at the same temperature, representing a difference of 0.705 MHz (2.0%) [1]. This frequency difference directly reflects altered electric field gradients at the chlorine nucleus arising from different spatial relationships between the C–Cl bond and the carboxylic acid group, establishing that (E) and (Z) geometric isomers are electronically distinguishable species.

Physical organic chemistry Electronic structure Reactivity prediction

Halogen Position Dictates Anti-Inflammatory Bioactivity: Only 4-Chlorocrotonic Acid Shows Measurable Activity, While Crotonic Acid Is Inactive

A systematic structure-activity relationship (SAR) study conducted within the honaucin natural product program demonstrated that the position of chlorine substitution on the crotonic acid scaffold dramatically governs biological activity. 4-Chlorocrotonic acid (7) alone exhibited modest anti-inflammatory activity with an IC₅₀ of 28.0 μM in the lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production assay in RAW264.7 murine macrophages [1]. In contrast, unsubstituted crotonic acid (9) displayed no measurable activity up to the highest test concentration of 116 μM [1]. Furthermore, modification of the conjugated double bond of 4-chlorocrotonic acid (compounds 8, 10, 11) abolished activity entirely, with NO inhibition failing to reach 50% at 30 μg/mL [1]. This class-level SAR demonstrates that both the presence and the precise position of halogenation are non-negotiable structural determinants of biological activity in this compound family.

Bioactivity Quorum sensing Anti-inflammatory Structure-activity relationship

Dipole Moment of Ethyl Ester Derivatives Confirms Measurable Electronic Distinction Between Geometric Isomers

Dipole moment measurements on the ethyl ester derivatives of β-chlorocrotonic acid provide direct quantitative evidence that the (E) and (Z) geometric isomers possess substantially different charge distributions, a property that is intrinsic to the chlorocrotonic acid scaffold and independent of esterification. The ethyl cis-β-chlorocrotonate exhibits a dipole moment of 1.43 D, while the trans isomer measures 2.45 D — a difference of 1.02 D (71% higher for the trans isomer) [1]. This large dipole moment divergence confirms that the geometric relationship between the chlorine substituent and the carbonyl group produces fundamentally different molecular polarity, which directly affects chromatographic retention, solvent solubility, and electrostatic interactions in both synthetic and biological contexts.

Physical organic chemistry Dielectric properties Chromatography

2-Chlorocrotonic Acid (CAS 600-13-5): Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of α-Substituted Crotonic Acid Derivatives via Nucleophilic Vinylic Substitution

The α-chloro substituent in 2-chlorocrotonic acid creates a vinylogous acid chloride where the chlorine is activated toward nucleophilic displacement by the conjugated carboxylic acid group. Unlike the β-chloro isomer (where the chlorine is not conjugated to the carbonyl), the α-chloro geometry in CAS 600-13-5 enables direct nucleophilic vinylic substitution with amines, alkoxides, and thiols to generate α-functionalized crotonic acid derivatives. This reactivity pattern is documented for ethyl β-chlorocrotonates [1] and is mechanistically distinct from the addition-elimination pathways available to the β- and γ-chloro isomers. The liquid physical state (no melting point required for handling) combined with the higher boiling point (213.1 °C) makes this compound particularly suited for solvent-free or high-temperature substitution reactions where solid isomers would require pre-melting.

Friedel-Crafts Acylation/Arylation Providing Divergent Product Outcomes from Crotonic Acid

In Lewis acid-catalyzed Friedel-Crafts reactions with aromatic substrates, chlorocrotonic acids follow reaction pathways distinct from unsubstituted crotonic acid. The Koelsch 1943 study demonstrated that while crotonic acid reacts with benzene/AlCl₃ to yield 3-phenylhydrindone, the chlorinated analogs afford β,β-diphenylbutyric acid derivatives [1]. This divergence means that researchers seeking the diphenylbutyric acid scaffold must specifically procure the chlorinated crotonic acid; generic substitution with crotonic acid will produce an entirely different product. The position of chlorine (α vs. β vs. γ) may further influence regiochemical outcomes in unsymmetrical arene substrates.

Medicinal Chemistry Building Block Requiring Defined LogP for CNS or Membrane Penetration

For drug discovery programs where lipophilicity is a critical design parameter, the experimentally measured LogP of 1.21 for (E)-2-chlorocrotonic acid (CAS 600-13-5) [1] provides a defined starting point that differs measurably from the (Z)-isomer (LogP 0.95, predicted) [2]. The 1.8-fold difference in octanol-water partitioning between geometric isomers can significantly impact passive membrane permeability and CNS penetration potential of derived compounds. Procurement of the correct isomer with verified stereochemistry is essential to ensure reproducible ADME properties in lead optimization campaigns.

Continuous Flow Chemistry Exploiting Liquid Physical State for Direct Pumping

Unlike the 3-chloro (MP 93.6 °C) and 4-chloro (MP 83 °C) positional isomers—both of which are crystalline solids at ambient temperature—2-chlorocrotonic acid (CAS 600-13-5) is a liquid at room temperature. This physical state advantage eliminates the need for heated reagent lines, molten-salt-style reservoirs, or co-solvent addition for pumping in continuous flow reactor setups. The compound's flash point of 82.7 °C [1] provides a reasonable safety margin for heated reactions, while the documented boiling point of 213.1 °C ensures it remains in the liquid phase across a wide operational temperature window relevant to flow chemistry.

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